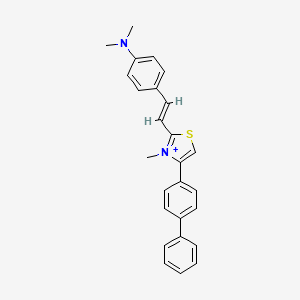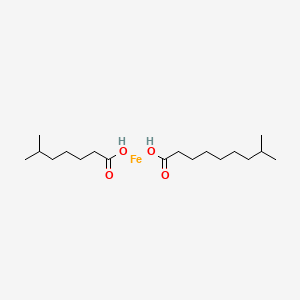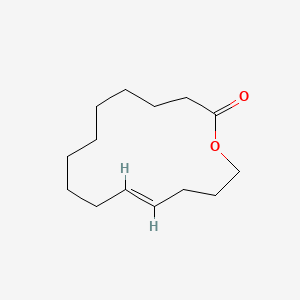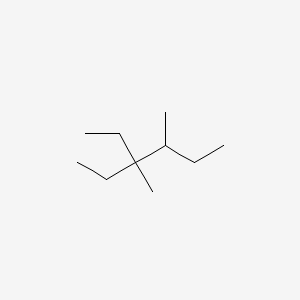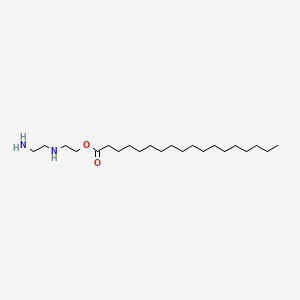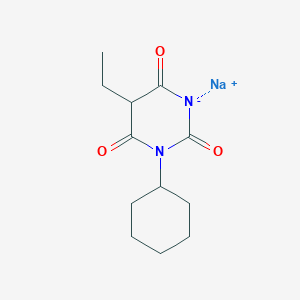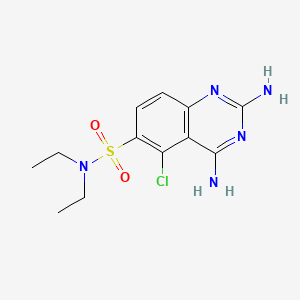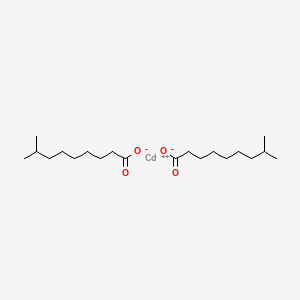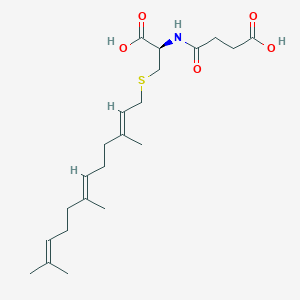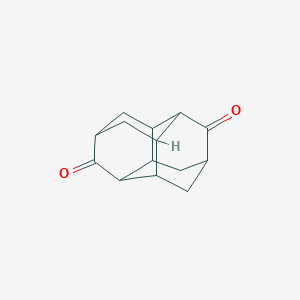
3,8-Diamantanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,8-Diamantanedione is an organic compound with the molecular formula C14H16O2. It belongs to the class of diamondoids, which are cage-like, saturated hydrocarbons. These compounds are known for their rigidity, lipophilicity, and low strain energy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Diamantanedione typically involves the oxidation of diamantane derivatives. One common method is the oxidation of diamantane using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale oxidation reactions using continuous flow reactors. These reactors allow for better control of reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3,8-Diamantanedione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acetic acid, dichloromethane.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products:
Oxidation: Carboxylic acids, other oxidized derivatives.
Reduction: Alcohols.
Substitution: Functionalized diamantane derivatives.
Scientific Research Applications
3,8-Diamantanedione has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other diamondoid derivatives and functionalized materials.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential as a scaffold for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials, including nanomaterials and electronic devices.
Mechanism of Action
The mechanism by which 3,8-Diamantanedione exerts its effects is primarily through its ability to undergo various chemical transformations. The compound’s rigid, cage-like structure allows it to interact with other molecules in unique ways, making it a valuable building block for the synthesis of complex materials. The molecular targets and pathways involved in these interactions depend on the specific application and the nature of the chemical reactions it undergoes .
Comparison with Similar Compounds
3,10-Diamantanedione: Another diamondoid derivative with similar structural properties.
Adamantanedione: A simpler diamondoid with fewer carbon atoms.
Triamantane derivatives: Higher diamondoids with more complex structures.
Uniqueness: 3,8-Diamantanedione is unique due to its specific positioning of the ketone groups, which imparts distinct chemical reactivity and physical properties. This makes it particularly useful in applications requiring precise molecular architecture and stability .
Properties
CAS No. |
1772586-12-5 |
|---|---|
Molecular Formula |
C14H16O2 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
pentacyclo[7.3.1.14,12.02,7.06,11]tetradecane-3,10-dione |
InChI |
InChI=1S/C14H16O2/c15-13-5-1-7-8-3-6-4-10(12(8)13)9(2-5)11(7)14(6)16/h5-12H,1-4H2 |
InChI Key |
TVSHIFVVJLCWEH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3C4CC5CC(C1C3C5=O)C4C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



